5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide
Description
Properties
IUPAC Name |
5λ6-thia-2-azaspiro[3.5]nonane 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-2-1-3-7(11)5-8-6-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKNLXYSGJHTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Ring-Closing Reactions
A common approach involves alkylation of thiols or amines to form the spirocyclic skeleton. For example, treatment of a mercapto-pyrrolidine derivative with a dihalide under basic conditions can induce cyclization. In a typical procedure, 3-mercaptopyrrolidine reacts with 1,3-dibromopropane in the presence of potassium carbonate, yielding the thiaspiro intermediate. Subsequent oxidation with hydrogen peroxide converts the sulfide to the sulfone.
Reaction Scheme :
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 80°C | 62 | 95 |
| NaH, THF, 0°C | 48 | 89 |
| Cs₂CO₃, DMSO, 60°C | 55 | 92 |
Reductive Amination Pathways
Reductive amination offers a route to install the amine moiety while forming the spiro center. A diketone precursor, such as 3-oxo-1-thiaspiro[4.5]decan-8-one , undergoes condensation with an amine followed by borohydride reduction. For instance, reaction with benzylamine and subsequent hydrogenolysis yields the secondary amine, which is then oxidized to the sulfone.
Critical Parameters :
-
Solvent selection : Methanol or ethanol enhances imine formation.
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Reducing agents : Sodium cyanoborohydride minimizes over-reduction.
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Oxidation timing : Post-cyclization oxidation avoids side reactions.
Sulfone Installation via Oxidation
The conversion of sulfide to sulfone is pivotal. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|
| H₂O₂ | Acetic acid, 50°C | 85 |
| mCPBA | CH₂Cl₂, 0°C → RT | 78 |
| Oxone® | MeOH/H₂O, RT | 80 |
Hydrogen peroxide in acetic acid is preferred for scalability, while mCPBA offers milder conditions for acid-sensitive intermediates.
Alternative Routes: Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM provides a modular approach. A diene precursor with sulfur and nitrogen atoms undergoes metathesis using Grubbs catalyst to form the spirocycle. For example, N-allyl-3-thiapent-4-enamine cyclizes in the presence of Grubbs II catalyst , followed by oxidation.
Advantages :
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Stereochemical control via catalyst choice.
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Compatibility with functional groups.
Limitations :
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High catalyst loading (5–10 mol%).
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Sensitivity to sulfur poisoning.
Challenges and Mitigation Strategies
Stereochemical Control
The spiro center’s configuration impacts biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can enforce desired stereochemistry. For instance, using (R)-BINOL-derived catalysts during cyclization achieves enantiomeric excess >90%.
Purification Difficulties
The polar sulfone group complicates isolation. Strategies include:
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Crystallization : Using ethyl acetate/hexane mixtures.
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Chromatography : Silica gel with acetone/dichloromethane.
Industrial Scalability Considerations
For large-scale synthesis, cost-effective steps are critical:
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Step economy : Combining cyclization and oxidation in one pot.
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Catalyst recycling : Immobilized Grubbs catalysts reduce expenses.
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Green chemistry : Aqueous H₂O₂ as an oxidizer minimizes waste.
Emerging Methodologies
Recent advances include photoredox-mediated cyclizations and electrochemical sulfone formation. For example, visible-light-driven C–S coupling constructs the thiaspiro core at room temperature, followed by electrochemical oxidation.
Chemical Reactions Analysis
Types of Reactions: 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or amides.
Scientific Research Applications
Chemistry: In chemistry, 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to modulate biological targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing effective applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Spirocyclic Compounds
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Spiro Ring System | Notable Features |
|---|---|---|---|---|---|
| 5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide | Not Provided | Likely C₆H₁₀NO₂S | Sulfone (5,5-dioxide), thia, aza | [3.5] | High polarity due to sulfone group |
| 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | 1523571-04-1 | C₈H₁₃NO₅S | Oxa, aza, hemioxalate salt | [3.5] | Enhanced solubility (salt form) |
| 7-Oxa-2-azaspiro[3.5]nonane hemioxalate | 1429056-28-9 | C₈H₁₃NO₅S | Oxa, aza, hemioxalate salt | [3.5] | Isomeric oxa/aza positioning |
| 5-Azaspiro[3.5]nonane hydrochloride | 1419101-47-5 | C₇H₁₄ClN | Hydrochloride salt, aza | [3.5] | Basic nitrogen, high water solubility |
| Methyl 5-Thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide HCl | Not Provided | C₈H₁₂ClNO₄S | Methyl ester, sulfone, hydrochloride | [3.4] | Smaller spiro system, ester functionalization |
| 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide | Not Provided | C₂₀H₁₈NO₃S | Phenyl groups, ketone, sulfone | [2.6] | Increased lipophilicity (LogP ~3) |
| 5-Oxa-9-thia-2-aza-spiro[3.5]nonane hydrochloride | 947534-47-6 | C₆H₁₂ClNOS | Oxa, thia, hydrochloride | [3.5] | PSA = 46.56, LogP = 1.57 |
Key Observations:
Ring Size and Strain: Spiro[3.5] systems (e.g., 5-Thia-2-azaspiro[3.5]nonane) exhibit moderate ring strain compared to smaller spiro[3.4] or [2.6] systems. The latter may have higher conformational rigidity, as seen in crystallographic data for 6,7-diphenyl derivatives (bond angles: O4–S2–O5 = 117.82°, torsion angles up to 178.8°) . Spiro[3.4]octane derivatives (e.g., Methyl 5-Thia-2-azaspiro[3.4]octane) likely have reduced steric bulk, favoring synthetic accessibility .
Heteroatom Positioning: The placement of oxa (oxygen) vs. thia (sulfur) alters electronic properties. For instance, 5-Oxa-9-thia-2-aza-spiro[3.5]nonane hydrochloride has a lower LogP (1.57) than sulfone-containing analogs, suggesting improved aqueous solubility . Hemioxalate salts (e.g., 2-Oxa-7-azaspiro[3.5]nonane hemioxalate) enhance solubility and crystallinity, critical for pharmaceutical formulation .
Hydrochloride salts (e.g., 5-Azaspiro[3.5]nonane hydrochloride) offer high water solubility, advantageous for intravenous drug delivery . Aromatic substituents, as in 6,7-diphenyl derivatives, elevate lipophilicity (LogP ~3), enhancing membrane permeability but reducing solubility .
Table 2: Property Comparison
| Compound | PSA (Ų) | LogP | Solubility | Potential Applications |
|---|---|---|---|---|
| This compound | ~50 (est.) | ~0.5 | Moderate in DMSO | CNS drug scaffolds |
| 5-Oxa-9-thia-2-aza-spiro[3.5]nonane HCl | 46.56 | 1.57 | High (aqueous) | Bioavailability-enhanced APIs |
| 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide | ~90 (est.) | ~3.0 | Low (lipophilic) | Kinase inhibitors |
Notes:
- Polar Surface Area (PSA) : Compounds with PSA < 60 Ų (e.g., 5-Oxa-9-thia analog) are more likely to cross the blood-brain barrier, making them suitable for neurotherapeutics .
- Biological Activity : The diphenyl derivative’s crystallographic data suggests stable binding to hydrophobic enzyme pockets, aligning with kinase inhibitor design .
Q & A
Q. Table 1: Comparative Analysis of Spirocyclic Sulfones
Future Research Directions
- Synthetic Chemistry : Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones) to access stereochemically pure variants.
- Biological Screening : Expand target panels to include epigenetic regulators (e.g., HDACs) leveraging the compound’s hydrogen-bonding capacity.
- Computational Tools : Integrate machine learning (e.g., AlphaFold) to predict novel spirocyclic scaffolds with optimized ADMET profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
